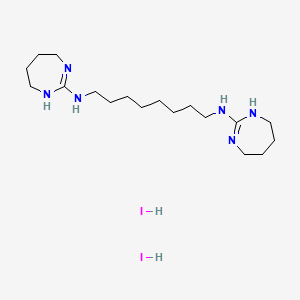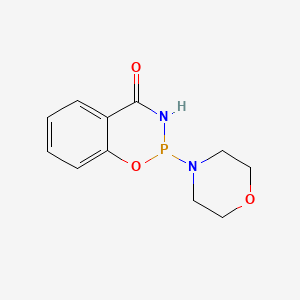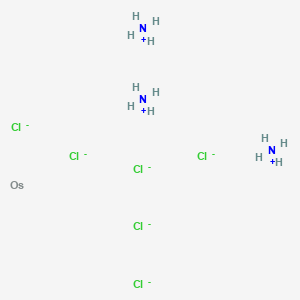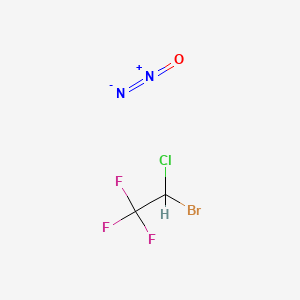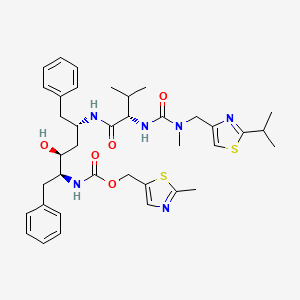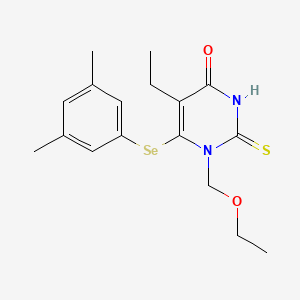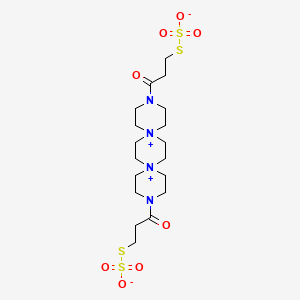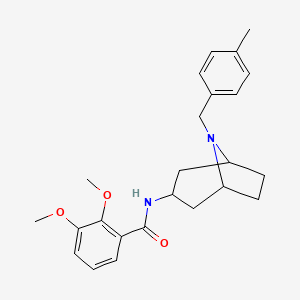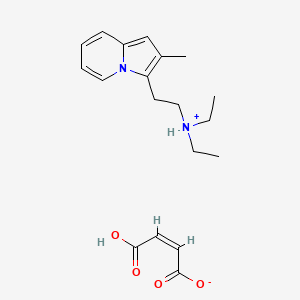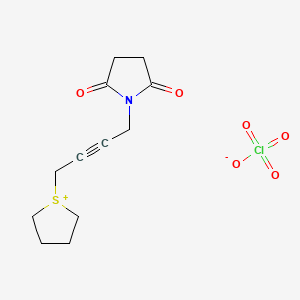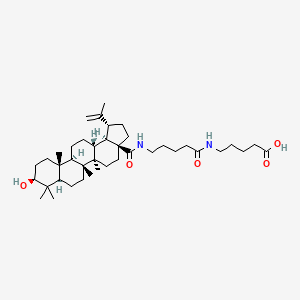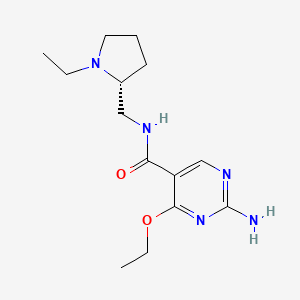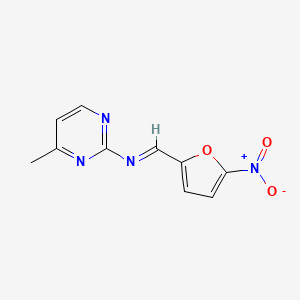
4-Methyl-N-((5-nitro-2-furanyl)methylene)-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-((5-nitro-2-furanyl)methylene)-2-pyrimidinamine is an organic compound that features a pyrimidine ring substituted with a methyl group and a nitrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-((5-nitro-2-furanyl)methylene)-2-pyrimidinamine typically involves the condensation of 4-methyl-2-pyrimidinamine with 5-nitro-2-furaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-((5-nitro-2-furanyl)methylene)-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include various oxidized derivatives of the nitrofuran moiety.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted pyrimidine derivatives are the major products.
Scientific Research Applications
4-Methyl-N-((5-nitro-2-furanyl)methylene)-2-pyrimidinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-N-((5-nitro-2-furanyl)methylene)-2-pyrimidinamine involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species, leading to oxidative stress in cells. The pyrimidine ring can interact with nucleic acids, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-((5-nitro-2-furanyl)methylene)-2-pyrimidinamine: Unique due to its specific substitution pattern and combination of functional groups.
Other Nitrofurans: Share the nitrofuran moiety but differ in other substituents.
Pyrimidine Derivatives: Similar core structure but different functional groups.
Uniqueness
This compound is unique due to its combination of a nitrofuran moiety and a substituted pyrimidine ring, which imparts specific chemical and biological properties not found in other compounds.
Properties
CAS No. |
132478-31-0 |
|---|---|
Molecular Formula |
C10H8N4O3 |
Molecular Weight |
232.20 g/mol |
IUPAC Name |
(E)-N-(4-methylpyrimidin-2-yl)-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C10H8N4O3/c1-7-4-5-11-10(13-7)12-6-8-2-3-9(17-8)14(15)16/h2-6H,1H3/b12-6+ |
InChI Key |
BHGFGGOIQXEJKW-WUXMJOGZSA-N |
Isomeric SMILES |
CC1=NC(=NC=C1)/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC(=NC=C1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


